Androstenediol 17-acetate
Overview
Description
Androstenediol-17-acetate, also known as 5-androstenediol 17β-acetate, is a synthetic anabolic-androgenic steroid and an androgen ester. It is specifically the C17β acetate ester of 5-androstenediol (androst-5-ene-3β,17β-diol). This compound was never marketed and is primarily known for its role in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Androstenediol-17-acetate can be synthesized by reacting androstenediol with acetic anhydride. The process involves dissolving androstenediol in a suitable solvent, followed by the addition of acetic anhydride as an acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the acetate ester. The product is then purified to obtain androstenediol-17-acetate with high purity .
Industrial Production Methods: While specific industrial production methods for androstenediol-17-acetate are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Androstenediol-17-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of androstenediol-17-acetate can yield ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
Androstenediol-17-acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the development of new synthetic pathways and production methods for steroid compounds
Mechanism of Action
The mechanism of action of androstenediol-17-acetate involves its conversion to active metabolites, such as testosterone. This conversion is facilitated by enzymes like 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases. These metabolites then interact with androgen receptors, leading to various physiological effects, including muscle growth and hormone regulation .
Comparison with Similar Compounds
Androstenediol-17-acetate is structurally related to several other compounds, including:
- Androstenediol (androst-5-ene-3β,17β-diol)
- Androstenedione (androst-4-ene-3,17-dione)
- Dehydroepiandrosterone (androst-5-en-3β-ol-17-one)
- Testosterone (androst-4-en-17β-ol-3-one)
- 3β-androstanediol (5α-androstane-3β,17β-diol)
Compared to these compounds, androstenediol-17-acetate is unique due to its specific esterification at the C17β position, which can influence its metabolic stability and activity .
Biological Activity
Androstenediol 17-acetate (AED) is a steroid hormone that has garnered attention for its potential biological activities, particularly in the context of androgenic and estrogenic effects. This article explores the biological activity of AED, focusing on its interactions with androgen and estrogen receptors, metabolic pathways, and implications in various clinical contexts.
Overview of this compound
Androstenediol is a natural precursor in the biosynthesis of testosterone and estradiol. The acetate form, specifically AED, is often used in research and clinical settings due to its enhanced solubility and stability. Understanding its biological activity requires examining its receptor interactions and metabolic pathways.
Receptor Interactions
Androgen Receptor (AR) Activation
AED exhibits androgenic activity primarily through activation of the androgen receptor (AR). Studies have shown that AED can activate AR target genes in prostate cancer cells, indicating its role as an androgenic agent. The presence of coactivators like ARA70 enhances this transcriptional activity, suggesting that AED may influence AR-mediated signaling pathways significantly .
Estrogen Receptor (ER) Activation
In addition to its androgenic properties, AED also interacts with estrogen receptors. Research indicates that AED can activate estrogen target genes, albeit with lower efficacy compared to classical estrogens like estradiol. The structural configuration of AED influences its binding affinity and activation potential across different receptor types .
Metabolic Pathways
The metabolism of AED involves several enzymatic conversions that affect its biological activity. Key enzymes include:
- 3β-Hydroxysteroid Dehydrogenase (3β-HSD) : Converts AED to testosterone.
- 17β-Hydroxysteroid Dehydrogenase (17β-HSD) : Further metabolizes testosterone to dihydrotestosterone (DHT), a more potent androgen.
These metabolic pathways are crucial in determining the levels of active hormones in tissues, particularly in hormone-sensitive cancers such as prostate cancer .
Biological Effects
The biological effects of AED are multifaceted, impacting various physiological processes:
- Antitumor Activity : Some studies suggest that AED may have cytotoxic effects on certain cancer cells, including breast and prostate cancer cells. Its ability to induce apoptosis has been observed in myeloid tumor cells, highlighting its potential as a therapeutic agent .
- Hormonal Regulation : AED influences the hormonal milieu by modulating levels of testosterone and estradiol. This regulation is particularly relevant in conditions like hormone-refractory prostate cancer, where altered steroidogenesis can drive tumor progression .
Case Studies and Clinical Implications
Case Study 1: Prostate Cancer Treatment
A clinical study investigated the effects of AED on patients with castration-resistant prostate cancer (CRPC). Results indicated that while AED could activate AR signaling pathways, the presence of alternative pathways for androgen synthesis led to treatment resistance. This underscores the complexity of hormonal regulation in CRPC and suggests that AED may not be effective as a standalone treatment .
Case Study 2: Hormonal Supplementation
In another study focusing on hormonal supplementation, patients receiving AED exhibited increased serum testosterone levels. However, the clinical significance of these changes remains debated, as elevated testosterone can sometimes exacerbate symptoms in hormone-sensitive conditions .
Data Summary
Parameter | This compound | Testosterone | Dihydrotestosterone |
---|---|---|---|
AR Activation Efficacy | Moderate | High | Very High |
ER Activation Efficacy | Low | Moderate | Low |
Metabolic Conversion | Testosterone | DHT | N/A |
Clinical Use | Investigational | Therapeutic | Therapeutic |
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDNPBLUVJZAEA-BPSSIEEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312069 | |
Record name | Androstenediol 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5937-72-4 | |
Record name | Androstenediol 17-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5937-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstenediol 17-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androstenediol 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANDROSTENEDIOL 17-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P84NJF610 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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